TRPM8 Antagonist Activity: 3-CF₃ Substitution Confers Defined Potency Relative to Unsubstituted Scaffold
3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one exhibits antagonist activity at human TRPM8 with an IC₅₀ of 25.1 μM (2.51E+4 nM) in HEK293 cells assessed via inhibition of WS5-induced calcium influx [1]. In contrast, the unsubstituted 7,8-dihydroquinolin-5(6H)-one scaffold (CAS 53400-41-2) shows no reported TRPM8 antagonist activity in the same database [2]. This indicates that the 3-CF₃ substituent is a critical determinant for TRPM8 engagement within this chemotype.
| Evidence Dimension | TRPM8 antagonist IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 25.1 μM (2.51E+4 nM) |
| Comparator Or Baseline | Unsubstituted 7,8-dihydroquinolin-5(6H)-one (CAS 53400-41-2): No reported TRPM8 activity |
| Quantified Difference | Activity present vs. no detectable activity |
| Conditions | Human TRPM8 expressed in HEK293 cells; calcium influx assay (Fluo-4-AM); WS5-induced stimulation; 10 min incubation |
Why This Matters
For TRPM8 antagonist screening programs, the 3-CF₃ scaffold provides a validated entry point with defined baseline potency, whereas the unsubstituted analog offers no measurable target engagement.
- [1] BindingDB. CHEMBL4458679 (BDBM50512054). TRPM8 antagonist IC₅₀ = 2.51E+4 nM. View Source
- [2] BindingDB. Search results for 7,8-dihydroquinolin-5(6H)-one (CAS 53400-41-2). View Source
